
6-Chloro-5-methoxynicotinoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methoxynicotinoylchloride is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxynicotinoylchloride typically involves the chlorination of 5-methoxynicotinic acid. The process begins with the esterification of 5-methoxynicotinic acid using an alcohol solvent under acidic conditions to form the corresponding ester. This ester is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methoxynicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Esterification: The compound can react with diethylene glycol and pentaethylene glycol to form esters.
Reduction: The compound can be reduced to form 6-Chloro-5-methoxynicotinoyl derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination.
Diethylene Glycol and Pentaethylene Glycol: Used for esterification reactions.
Major Products Formed
6-Chloro-5-methoxynicotinoyl Derivatives: Formed through substitution and reduction reactions.
Esters: Formed through esterification reactions with glycols.
Aplicaciones Científicas De Investigación
6-Chloro-5-methoxynicotinoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Radioligand Synthesis: Used in the synthesis of radioligands for imaging studies.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methoxynicotinoylchloride is not well-documented. its structural features suggest that it may interact with biological targets similar to other nicotinic acid derivatives. The presence of the chlorine atom and methoxy group may influence its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the methoxy group.
5-Methoxynicotinic Acid: Similar structure but lacks the chlorine atom.
6-Chloro-5-methylnicotinoyl Chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-5-methoxynicotinoylchloride is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5Cl2NO2 |
|---|---|
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
6-chloro-5-methoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3 |
Clave InChI |
HLTMMMHRQFDVKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
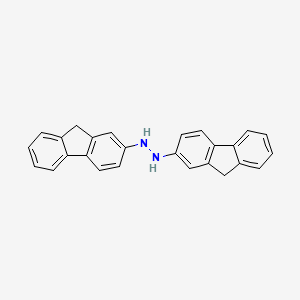

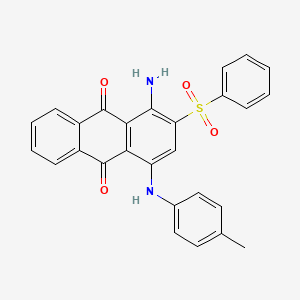
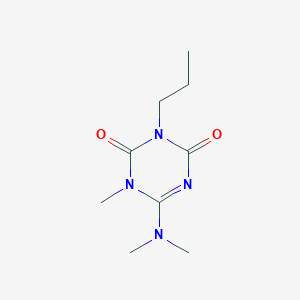
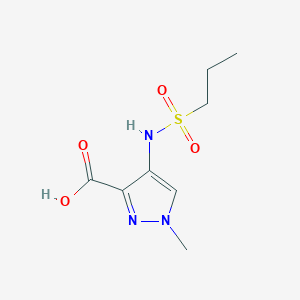
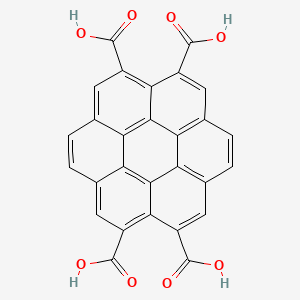
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
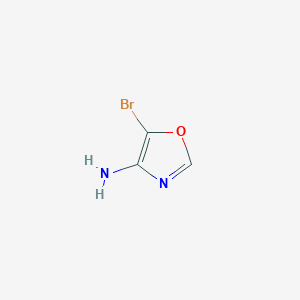
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
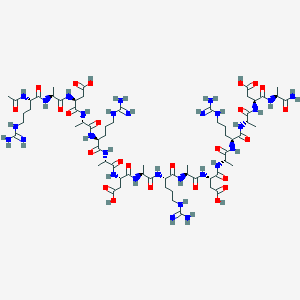

![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

